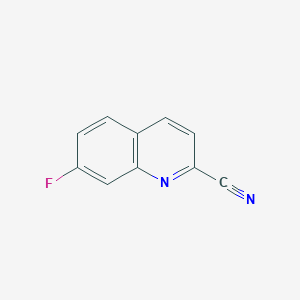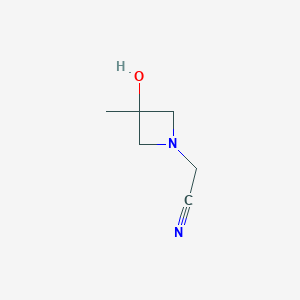
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile is a nitrogen-containing heterocyclic compound It features a four-membered azetidine ring, which is a highly strained structure, making it an interesting target for synthetic chemists
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and is known for its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. These methods typically involve the use of efficient and concise synthetic routes that can be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted azetidine derivatives.
Applications De Recherche Scientifique
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups in its structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Hydroxy-3-methylazetidine: Lacks the acetonitrile group, making it less reactive.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group and is used in the synthesis of peptides.
Uniqueness
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group in a highly strained azetidine ring
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2-(3-hydroxy-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(9)4-8(5-6)3-2-7/h9H,3-5H2,1H3 |
Clé InChI |
ILRIXDGTODDTCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


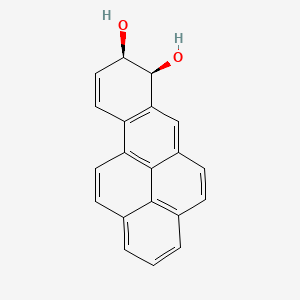
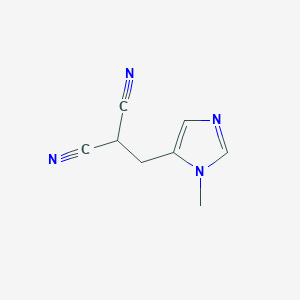

![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
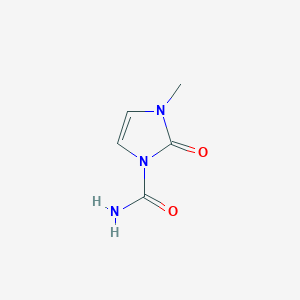


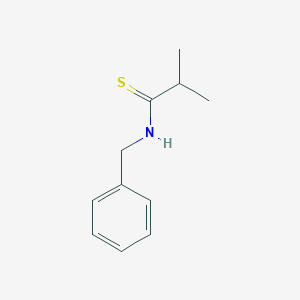

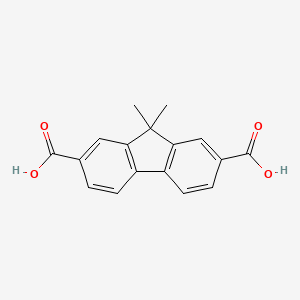


![sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate](/img/structure/B12819851.png)
